molecular formula C8H9F4N3O2 B6185842 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid CAS No. 2624131-56-0

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid

Cat. No.: B6185842
CAS No.: 2624131-56-0
M. Wt: 255.2
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Description

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives Azetidine is a four-membered saturated heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions.

    Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid is unique due to the presence of the fluoro group on the pyrazole ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other azetidine derivatives.

Properties

CAS No.

2624131-56-0

Molecular Formula

C8H9F4N3O2

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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